N-Methyl 4-Methoxyphenethylamine basic properties
N-Methyl 4-Methoxyphenethylamine basic properties
An In-depth Technical Guide to the Core Properties of N-Methyl-4-methoxyphenethylamine
Introduction
N-Methyl-4-methoxyphenethylamine is a substituted phenethylamine derivative. The phenethylamine class of organic compounds features a phenyl ring connected to an amino group via a two-carbon sidechain.[1] This structural backbone is shared by a wide array of neuroactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine, as well as various psychoactive drugs.[1] These substances can elicit a range of pharmacological effects, including stimulant, hallucinogenic, and entactogenic responses, primarily by modulating monoamine neurotransmitter systems.[1]
This guide provides a detailed overview of the fundamental properties of N-Methyl-4-methoxyphenethylamine, synthesized from available scientific literature and chemical databases. Given the limited direct research on this specific molecule, this document will also draw logical inferences from closely related and more extensively studied analogues, such as 4-methoxyphenethylamine (4-MPEA) and para-methoxymethamphetamine (PMMA), to present a comprehensive, albeit partially hypothesized, profile. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
N-Methyl-4-methoxyphenethylamine is structurally characterized by a phenethylamine core with a methoxy group substituted at the fourth position of the phenyl ring and a methyl group attached to the amine.[2] This compound is also referred to as 4-Methoxy-N-methylbenzeneethanamine.[2]
| Property | Value | Source |
| IUPAC Name | 2-(4-methoxyphenyl)-N-methylethanamine | [2] |
| Synonyms | 4-Methoxy-N-methylbenzeneethanamine, N-(p-Methoxyphenethyl)methylamine | [2] |
| CAS Number | 4091-50-3 | [2] |
| Molecular Formula | C10H15NO | [2] |
| Molecular Weight | 165.23 g/mol | [2] |
| Appearance | Clear colourless oil to off-white low-melting solid | [3] |
| Storage Temperature | 2-8°C (Refrigerator) | [3] |
A related compound, 4-methoxyphenethylamine (4-MPEA), which lacks the N-methyl group, is a liquid with a density of 1.031 g/mL at 20 °C and a boiling point of 138-140 °C at 20 mmHg.[4]
Caption: Chemical structure of N-Methyl-4-methoxyphenethylamine.
Synthesis
While specific, detailed synthetic procedures for N-Methyl-4-methoxyphenethylamine are not extensively published in peer-reviewed literature, a plausible and common method for its preparation is through the reductive amination of 4-methoxyphenylacetaldehyde with methylamine. An alternative approach involves the N-methylation of 4-methoxyphenethylamine. A multi-step synthesis for the precursor 4-methoxyphenethylamine has been described in patent literature, starting from metoxybenzene.[5]
A generalized workflow for the synthesis of N-alkylated phenethylamines often follows the principles of the Eschweiler-Clarke reaction, which involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde.[6]
Experimental Protocol: Hypothetical Synthesis via Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 4-methoxyphenylacetaldehyde in a suitable solvent such as methanol.
-
Amine Addition: Add a solution of methylamine in methanol to the flask.
-
Imine Formation: Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.
-
Quenching: After the reaction is complete, as monitored by a technique like Thin Layer Chromatography (TLC), quench the reaction by the slow addition of water.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.
Caption: Generalized workflow for the synthesis of N-Methyl-4-methoxyphenethylamine.
Hypothesized Pharmacology and Mechanism of Action
Direct pharmacological studies on N-Methyl-4-methoxyphenethylamine are scarce. However, its mechanism of action can be inferred from its structural similarity to other psychoactive phenethylamines. It is likely to act as a modulator of monoamine neurotransmitter systems, specifically those involving serotonin, dopamine, and norepinephrine.[1]
The related compound, 4-MPEA, is known to act as a serotonin and norepinephrine releasing agent in vitro.[7] Another close analogue, para-methoxymethamphetamine (PMMA), is a serotonin-norepinephrine releasing agent (SNRA) and a potent monoamine oxidase A (MAO-A) inhibitor.[8] Given these precedents, N-Methyl-4-methoxyphenethylamine may function as a monoamine releasing agent and/or a reuptake inhibitor at the synaptic cleft.
Caption: Hypothesized mechanism of action at a monoaminergic synapse.
Hypothesized Metabolism and Toxicology
The metabolic fate of N-Methyl-4-methoxyphenethylamine has not been formally reported. However, drawing parallels with PMMA, it is likely metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP2D6 potentially playing a significant role.[9]
Potential metabolic pathways could include:
-
N-demethylation: to form 4-methoxyphenethylamine (4-MPEA).
-
O-demethylation: of the methoxy group to produce a phenolic metabolite.
-
Hydroxylation: of the phenyl ring.
The metabolism of PMMA is known to produce active metabolites such as para-methoxyamphetamine (PMA) and 4-hydroxymethamphetamine (OH-MA).[9] It is plausible that the metabolism of N-Methyl-4-methoxyphenethylamine could also yield psychoactive or toxic byproducts. The toxicity of PMMA is a significant concern, often leading to hyperthermia and serotonin syndrome, especially when mistaken for MDMA.[8][10] Therefore, N-Methyl-4-methoxyphenethylamine should be handled with extreme caution, assuming a similar potential for toxicity.
Caption: Hypothesized metabolic pathways of N-Methyl-4-methoxyphenethylamine.
Analytical Methodology
The detection and quantification of N-Methyl-4-methoxyphenethylamine in biological or seized materials would likely employ standard analytical techniques used for amphetamine-type substances. Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for the identification of phenethylamines.[11][12] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of such compounds in complex matrices like urine or blood.[13]
Experimental Protocol: General GC-MS Analysis
-
Sample Preparation: For a solid sample, dissolve a small amount in a suitable organic solvent like methanol. For biological samples, a liquid-liquid or solid-phase extraction is typically required to isolate the analyte and remove interfering substances.
-
Derivatization (Optional): To improve chromatographic properties and mass spectral fragmentation, the analyte can be derivatized.
-
Injection: Inject a small volume of the prepared sample into the GC-MS instrument.
-
Chromatographic Separation: The sample is vaporized and separated based on its components' boiling points and interactions with the capillary column.
-
Mass Spectrometry: As the components elute from the column, they are ionized (e.g., by electron impact) and fragmented. The mass spectrometer then separates the fragments based on their mass-to-charge ratio, producing a unique mass spectrum.
-
Identification: The retention time and mass spectrum of the analyte are compared to a known reference standard for positive identification.
Caption: General workflow for the analytical identification of N-Methyl-4-methoxyphenethylamine.
Legal Status and Safety
The legal status of N-Methyl-4-methoxyphenethylamine is not explicitly defined in many jurisdictions. However, due to its structural similarity to controlled substances, it may be considered a controlled substance analogue in countries with such legislation, like the United States. Related compounds such as para-methoxyamphetamine (PMA) and para-methoxymethamphetamine (PMMA) are classified as Schedule I controlled substances in the US.[10][14]
Safety Precautions:
-
Due to the unknown toxicological profile and the known dangers of related compounds, N-Methyl-4-methoxyphenethylamine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]
-
Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation.[15]
-
In case of accidental exposure, it is crucial to seek immediate medical attention.[15] The material is presumed to be corrosive and destructive to tissues of the mucous membranes and upper respiratory tract.[15]
Conclusion
N-Methyl-4-methoxyphenethylamine remains a compound with a limited body of direct scientific research. Its basic chemical and physical properties are documented, but its pharmacological, metabolic, and toxicological profiles are largely inferred from its structural relationship to other phenethylamines. The high toxicity associated with the closely related compound PMMA warrants a high degree of caution when handling and studying N-Methyl-4-methoxyphenethylamine. Further research is necessary to fully elucidate the properties and potential risks of this substance.
References
-
Wikipedia. 4-Methoxyphenethylamine. [Link]
-
Wikipedia. Substituted phenethylamine. [Link]
-
PubChem. 4-Methoxymethamphetamine. [Link]
-
Wikipedia. para-Methoxymethamphetamine. [Link]
-
Vindenes, M., et al. (2017). Studies on Para-Methoxymethamphetamine (PMMA) Metabolite Pattern and Influence of CYP2D6 Genetics in Human Liver Microsomes and Authentic Samples from Fatal PMMA Intoxications. Drug Metabolism and Disposition, 45(12), 1276-1285. [Link]
-
ChemistryViews. Synthesis of N-Methylamphetamine – Part of The Chemistry of Breaking Bad. [Link]
-
Wikipedia. para-Methoxyamphetamine. [Link]
-
PubChem. 4-Methoxy-N-methylbenzeneethanamine. [Link]
-
Analytical Methods. A fast and reliable method for the derivatisation of amphetamine-type stimulants with FITC and subsequent analysis via LED-IF using a portable lab-on-a-chip device. [Link]
-
PubChem. (+-)-p-Methoxyamphetamine. [Link]
-
SWGDRUG.org. p-METHOXYMETHAMPHETAMINE. [Link]
-
ResearchGate. Gas Chromatography/Mass Spectra of 4-Methoxy-N-ethylamphetamine; Normalized (Upper Spectrum) and Enhanced 10x (Lower Spectrum). [Link]
-
ResearchGate. Analytical characterization of four new ortho-methoxybenzylated amphetamine-type designer drugs. [Link]
-
PubChem. O-Methyltyramine. [Link]
- Google Patents.
-
Glennon, R. A., et al. (1987). A preliminary behavioral investigation of PMMA, the 4-methoxy analog of methamphetamine. Pharmacology Biochemistry and Behavior, 26(3), 537-541. [Link]
-
Regulations.gov. U.S. Department of Justice Drug Enforcement Administration Schedules of Controlled Substances: Placement of para-Methoxymethamphetamine. [Link]
-
Pharmaffiliates. 4-Methoxyphenethylamine. [Link]
-
Wikipedia. Substituted amphetamine. [Link]
-
Federal Register. Solicitation of Information on the Use of Phenethylamine-Related Compounds. [Link]
-
ResearchGate. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing. [Link]
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. 4-Methoxy-N-methylbenzeneethanamine | C10H15NO | CID 104735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 4-Methoxyphenethylamine | 55-81-2 [chemicalbook.com]
- 5. CN103012170A - Preparation method of 4-methoxyphenethylamine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Methoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 8. para-Methoxymethamphetamine - Wikipedia [en.wikipedia.org]
- 9. Studies on Para-Methoxymethamphetamine (PMMA) Metabolite Pattern and Influence of CYP2D6 Genetics in Human Liver Microsomes and Authentic Samples from Fatal PMMA Intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. para-Methoxyamphetamine - Wikipedia [en.wikipedia.org]
- 11. swgdrug.org [swgdrug.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 4-Methoxymethamphetamine | C11H17NO | CID 90766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemicalbook.com [chemicalbook.com]
